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Compound of Interest

Compound Name: EM 1404

Cat. No.: B15574688

An In-depth Technical Guide to CLR1404: A Broad-Spectrum Cancer-Targeted Theranostic
Agent

Introduction

CLR1404, chemically known as 18-(p-iodophenyl)octadecyl phosphocholine, is a novel, broad-
spectrum, cancer-targeted agent developed for both imaging and therapeutic applications.[1][2]
As a phospholipid ether (PLE) analog, it serves as a versatile delivery vehicle for radioisotopes.
[1][3] When labeled with iodine-124 (124]), it functions as a positron emission tomography (PET)
imaging agent; when labeled with iodine-131 (132]), it acts as a targeted radiotherapeutic.[4][5]
Its unique mechanism allows for selective uptake and prolonged retention in a wide array of
malignant cells, including cancer stem cells, while clearing relatively quickly from healthy
tissues, creating a favorable therapeutic window.[1][3] This document provides a
comprehensive technical overview of CLR1404, summarizing key preclinical and clinical data,
experimental protocols, and the underlying mechanism of action.

Core Mechanism of Action

The tumor selectivity of CLR1404 is primarily attributed to its high affinity for lipid rafts, which
are specialized microdomains within the cell membrane enriched in cholesterol and
sphingolipids.[1] Cancer cells, and particularly cancer stem cells, are characterized by a
significantly higher abundance of these lipid rafts compared to normal, healthy cells.[1][3] It is
hypothesized that these lipid rafts act as portals for CLR1404 to enter the cancer cell.[3]
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Once inside the cell, CLR1404 cannot be metabolized and eliminated by malignant cells,
leading to its accumulation and long-term retention.[3] Non-malignant cells, in contrast, are
able to metabolize and clear the compound.[3] As an anti-tumor alkylphospholipid, CLR1404
also exhibits intrinsic cytotoxic effects by interfering with key cell survival pathways. Preclinical
studies have shown that CLR1404 treatment leads to a dose-dependent inhibition of Akt
phosphorylation, a critical node in the PI3K/Akt/mTOR signaling pathway, which ultimately
induces apoptosis in cancer cells.[1][2][6]
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CLR1404 mechanism of action.
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Preclinical Data Summary

CLR1404 has demonstrated broad-spectrum, cancer-selective uptake and retention in over 60

preclinical tumor models.[7][8] Both non-radioactive and radio-iodinated versions have shown

significant anti-cancer effects in vitro and in vivo across various malignancies, including

neuroblastoma, pediatric solid tumors, and head and neck cancer.[4][6][9]

. i

Parameter

Finding

Cancer Type(s)

Reference

Selective Uptake

6.8 to 13.5-fold higher

uptake in
neuroblastoma cells
compared to normal

primary cells.

Neuroblastoma

[6]

Effective

Concentration

> 15 uM led to
significantly lower
tumor cell viability at
24 hours.

Neuroblastoma

[6][10]

Apoptosis Induction

Dose-dependent
apoptosis confirmed
by caspase 3/7

assays.

Neuroblastoma

[2][10]

Signaling Inhibition

Dose-dependent
inhibition of Akt
phosphorylation.

General Cancer

[1]

In Vivo Efficacy (Xenograft Models)
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Parameter Dosage Outcome Cancer Type(s) Reference
Significant
10 mg/kg and 30 inhibition of
Tumor Growth mg/kg (IV, once tumor growth
o Neuroblastoma [2][6][10]
Inhibition weekly for 7 rate (P<0.001)
weeks) compared to
control.
Pediatric Solid
Peak uptake of
Tumors
451 to 7.44
Tumor Uptake ] (Neuroblastoma,
N/A (Imaging) %ID/g at 48-144 9]
(1241-CLR1404) Rhabdomyosarc
hours post- )
L oma, Ewing
injection.
Sarcoma)
No drug-related
o 10 mg/kg and 30  hematotoxicity or
Toxicity ) Neuroblastoma [2][10]
mg/kg other noticeable
adverse effects.
Greater tumor
o 131]-CLR1404 + o
Combination growth inhibition Head and Neck
External Beam o [4]
Therapy than radiation Cancer

Radiation

alone.

Clinical Data Summary

CLR1404, radiolabeled with either 124] for imaging or 3| for therapy, has been evaluated in

multiple Phase 1 and Phase 2 clinical trials for a variety of cancers, including advanced solid

tumors, glioblastoma, and multiple myeloma.[5][11][12]

Pharmacokinetics (Phase 1, Advanced Solid Tumors)

Data from a Phase 1 study where patients received a single 370 MBq intravenous injection of
131|-CLR1404.[8][13][14]
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Parameter Mean Value (+ SD) Unit
Cmax 72.2 (x11.5) ng/mL
t¥2 (half-life) 822 (x101) hours
AUC(0-t) 15753 (£3598) ng-hr/mL
AUC(0-144) 3420 (£574) ng-hr/mL
Az 0.000855 (+0.000112) hr-1

Clinical Trials for Imaging (**41-CL.R1404)

Trial Phase Indication

Key Objectives &
T Reference
Findings

Phase 2 Glioblastoma

Determine optimal
dose (5 or 7.5 mCi)
and imaging time
points.[15] Compared
PET efficacy with
standard MRI.[12]
Studies suggested
o : [12][15]
specificity in malignant
tumor uptake and
potential to distinguish
true tumor
progression from
pseudoprogression.

[12]

Phase 1 (Human) Brain Tumors

Injected with 2 to 5
mCi. Showed avid
uptake in 12 of 16
patients with high
tumor-to-background
contrast and no
significant uptake in

normal brain areas.[7]
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Clinical Trials for Therapy (***I-CLR1404)
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] o Dosing Key Outcomes
Trial Phase Indication . o Reference
Regimen & Findings
Well tolerated;
no severe
adverse events.
An administered
) activity of ~740
) Single 370 MBq ]
Phase 1a Advanced Solid ) MBq (20 mCi)
_ (10 mCi) IV _ [8][13][14][16]
(Dosimetry) Tumors S was predicted to
injection.

deliver the target
dose of 400 mSv
to the bone
marrow.[8][13]
[14]

Phase 1b (Dose

Escalation)

Starting dose of
12.5 mCi/mz,

escalating.

Advanced Solid

Tumors

Dose-limiting
toxicities (DLTS)
at 231.25 mCi/mz
were Grade 4
thrombocytopeni
a and
neutropenia.[11]
[17] 4 of 10
patients showed [11][17][18]
stable disease

forupto 6

months.[17]

SPECT imaging

confirmed

selective tumor

accumulation.

[12][17]
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To evaluate
safety,
tolerability, and
therapeutic

Dose escalation activity (overall

_ starting at 12.5 response rate,
Phase 1 (Proof- Multiple ] ) )
mCi/mz2, with and  time to [31[5][20]
of-Concept) Myeloma ) )
without progression).[3]

dexamethasone. [5] Granted
orphan drug
designation by
the FDA for this
indication.[5][19]

Experimental Protocols
Preclinical In Vivo Xenograft Model Protocol

This protocol outlines a typical therapeutic efficacy study in a mouse model.[2][6][10]
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1. Cell Culture
Grow human neuroblastoma (NB)
cell lines in vitro.

'

2. Xenograft Induction
Inject cell suspension subcutaneously
into flank of immunocompromised mice.

'

3. Tumor Growth
Allow tumors to grow to a
predetermined size (e.g., 200 mma3).

4. Group Assignment
Randomly assign mice to cohorts:
- Vehicle Control
- CLR1404 (10 mg/kg)

- CLR1404 (30 mg/kg)

5. Treatment Administration
Administer treatment once weekly
via intravenous (IV) injection
for a set period (e.g., 7 weeks).

6. Monitoring & Measurement
- Measure tumor volume twice weekly.
- Monitor body weight and health.
- Collect blood for hematotoxicity analysis.

'

7. Data Analysis
Analyze tumor growth inhibition
using a linear mixed effects model.
Compare treatment vs. control.

Click to download full resolution via product page

Workflow for a preclinical xenograft study.
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e Cell Culture and Xenograft Induction: Human cancer cell lines (e.g., neuroblastoma) are
cultured. A suspension of these cells is then injected subcutaneously into the flank of
immunocompromised mice (e.g., nude or NSG mice).[6][10]

e Tumor Growth and Group Assignment: Tumors are allowed to grow to a specified volume.
Mice are then randomly assigned to treatment groups, such as a vehicle control and different
dose levels of CLR1404 (e.g., 10 mg/kg and 30 mg/kg).[2][10]

o Treatment and Monitoring: The assigned treatment is administered intravenously, typically
once a week for a period of several weeks (e.g., 7 weeks).[2][10] During this period, tumor
volume is measured twice weekly using calipers.[10] Animal health, including body weight
and signs of toxicity, is closely monitored. Peripheral blood samples may be collected at
various time points for complete blood counts to assess hematotoxicity.[2][10]

 In Vivo Imaging (Optional): To confirm tumor-selective uptake, a cohort of mice may be
administered 124|-CLR1404 and undergo small-animal PET/CT imaging at specified time
points.[9][10]

o Data Analysis: Tumor growth rates between the different treatment groups and the control
group are statistically compared to determine therapeutic efficacy.[6]

Phase 1 Clinical Trial Protocol (Therapy)

This protocol describes a typical Phase 1 dose-escalation study for 13|-CLR1404 in patients
with advanced solid tumors.[17][18]
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1. Patient Screening
Enroll patients with relapsed/
refractory advanced solid malignancies

meeting inclusion/exclusion criteria.

i

2. Thyroid Protection

Administer thyroid protection medication
24 hours prior to dosimetry dose.

3. Dosimetry Phase
- Administer single 5 mCi dose of 131-CLR1404.
- Perform whole-body imaging at multiple
time points (Day 0, 1, 2, 3, 6).

'

4. Therapy Phase
If biodistribution is normal, proceed.

Administer therapeutic dose (e.g., starting at
12.5 mCi/m?2) as a single IV infusion.

]
\
5. Safety Monitoring

\
\
- Observe for unacceptable toxicity for 56 days.
- Weekly lab and clinical assessments.

\
\
‘\ Next Cohort
- Identify Dose-Limiting Toxicities (DLTS). ‘\
\
\\ \
\\ - - - \
*~.Decision Pomt\\
A |
6. Follow-up :
Continue follow-up for up to one year I d , d7. Doge Efscalatlol? h
to assess long-term safety and ose is deemed safe, enroll next cohort
. . at a higher dose level.
therapeutic activity (e.g., response rate).

Click to download full resolution via product page

Workflow for a Phase 1 clinical trial.
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Patient Enrollment: Patients with relapsed or refractory advanced solid malignancies who
meet all eligibility criteria are enrolled in the study.[17][18]

Thyroid Protection: To protect the thyroid from uptake of free radioactive iodine, patients
begin taking thyroid protection medication (e.g., potassium iodide) 24 hours before the first
injection of the study drug and continue for a specified period.[18]

Dosimetric Phase: Each patient first receives a low, single dosimetric dose (e.g., 5 mCi) of
131]-CLR1404.[18] Whole-body planar scans and/or SPECT/CT imaging are performed at
multiple time points post-injection (e.g., Day 0, 1, 2, 3, and 6) to assess the biodistribution
and calculate radiation dose estimates for critical organs, particularly the bone marrow.[14]
[18]

Therapy Phase: If the biodistribution is confirmed as normal and expected, the patient
proceeds to the therapy phase 1-2 weeks later.[17] A single therapeutic dose is administered
via intravenous infusion. The first cohort of patients receives the lowest starting dose (e.g.,
12.5 mCi/m?).[18]

Safety Monitoring and DLT Assessment: Patients are closely monitored for adverse events
and toxicity for at least 56 days.[18] Dose-limiting toxicities (DLTs) are defined, and their
incidence within a cohort determines if the dose is safe.[17]

Dose Escalation: If the initial dose is well-tolerated by the first cohort, a new cohort of
patients is enrolled to receive the next, higher dose level according to the study's dose-
escalation algorithm. This continues until the maximum tolerated dose (MTD) is determined.
[17][18]

Outcome Assessment: Secondary objectives include evaluating the pharmacokinetic profile
and assessing any anti-tumor activity through standard imaging criteria.[17][18]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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